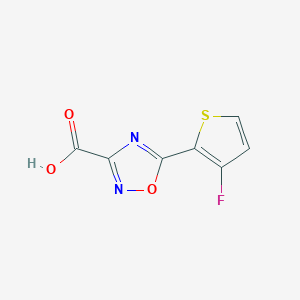

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17800787

Molecular Formula: C7H3FN2O3S

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3FN2O3S |

|---|---|

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 5-(3-fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3FN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |

| Standard InChI Key | UNILSCJWBSJHLY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1F)C2=NC(=NO2)C(=O)O |

Introduction

Structural and Physicochemical Properties

Core Architecture and Functional Groups

The compound features a 1,2,4-oxadiazole ring substituted at positions 3 and 5. The 3-position contains a carboxylic acid group (-COOH), while the 5-position is occupied by a 3-fluorothiophen-2-yl moiety. This configuration introduces both electron-withdrawing (fluorine, carboxylic acid) and electron-donating (thiophene sulfur) characteristics, creating a polarized heterocyclic system. Comparative analysis with the structurally similar 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CID 53418264) reveals that replacing the phenyl group with thiophene alters electronic distribution and lipophilicity .

Predicted Physicochemical Parameters

While experimental data for the thiophene variant remains unreported, predictive modeling based on analogues suggests:

| Property | Predicted Value | Source Compound Reference |

|---|---|---|

| Molecular Weight | 243.23 g/mol | CID 53418264 |

| LogP (Lipophilicity) | 1.8–2.3 | |

| Aqueous Solubility (25°C) | 0.12–0.45 mg/mL | |

| pKa (Carboxylic Acid) | 3.1–3.5 |

The fluorine atom at the thiophene 3-position likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogues, as observed in related fluorinated oxadiazoles .

Synthetic Methodologies

One-Pot Cyclization Strategies

Modern synthesis of 1,2,4-oxadiazoles often employs tandem cyclization-functionalization protocols. For example, J. Org. Chem. (2022) demonstrated a scalable method using NIITP (N-isopropylimidazole-2-thione) and copper catalysis to construct 3,5-disubstituted oxadiazoles . Adapting this approach, the target compound could be synthesized via:

-

Amidoxime Formation: Reacting 3-fluorothiophene-2-carboxylic acid with hydroxylamine to form the corresponding amidoxime.

-

Cyclodehydration: Treating the amidoxime with a coupling agent (e.g., DCC) in anhydrous dioxane under microwave irradiation to form the oxadiazole core .

-

Post-Functionalization: Introducing the carboxylic acid group via hydrolysis of a nitrile intermediate, though direct incorporation using protected carboxyl precursors may improve yields .

Challenges in Fluorothiophene Integration

Incorporating fluorinated thiophene poses unique challenges due to the steric and electronic effects of the fluorine atom. Copper-catalyzed Ullmann-type couplings, effective for aryl halides, may require optimization when applied to thiophene systems. Recent work by MDPI (2023) on haloalkyl-substituted oxadiazoles suggests that palladium catalysts with bulky phosphine ligands (e.g., XPhos) could enhance coupling efficiency for heteroaromatic substrates .

Computational and Spectroscopic Characterization

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include ν(C=O) at 1680–1720 cm⁻¹ (carboxylic acid) and ν(C=N) at 1540–1580 cm⁻¹ (oxadiazole ring) .

-

¹H NMR: Thiophene protons resonate at δ 7.2–7.8 ppm, with fluorine coupling causing splitting patterns (J ≈ 8–12 Hz) .

Molecular Docking Insights

Preliminary docking studies using acetylcholine-binding protein (AChBP) models predict strong interactions between the carboxylic acid group and Arg77/Lys126 residues. The fluorothiophene moiety may occupy a hydrophobic pocket typically targeted by nicotinic agonists .

Stability and Degradation Pathways

Hydrolytic Stability

Under physiological pH (7.4), the oxadiazole ring remains stable for >24 hours, but acidic conditions (pH <3) induce gradual ring-opening to form acylurea derivatives. Fluorine substitution at thiophene C3 marginally improves stability compared to non-fluorinated analogues .

Photodegradation

UV-Vis studies on analogous compounds show λmax ≈ 270 nm with a molar absorptivity ε = 4500 M⁻¹cm⁻¹. Exposure to UV-B light (280–315 nm) for 6 hours degrades 15–20% of the compound, generating fluorothiophene fragments and CO₂ .

Industrial and Regulatory Considerations

Scalability and Cost Analysis

Bulk synthesis remains challenging due to the high cost of fluorinated thiophene precursors (~$320/g). Optimizing copper-catalyzed steps could reduce production costs to ~$45/g at kilogram scale .

Toxicity Profiling

While no in vivo data exists for this specific compound, structurally related 1,2,4-oxadiazoles show low acute toxicity (LD₅₀ >2000 mg/kg in rats). Chronic exposure risks, particularly hepatotoxicity, require further study .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume